Sedalipid
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Overview
Description
Sedalipid, also known as magnesium pyridoxal 5-phosphate glutamate, is a hypolipidemic agent used to lower lipid levels in the blood. It is a compound that combines magnesium, pyridoxal 5-phosphate, and glutamate. This compound has been studied for its potential benefits in managing hypercholesterolemia and other cardiovascular risk factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sedalipid involves the combination of magnesium, pyridoxal 5-phosphate, and glutamate. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound. The exact synthetic route involves the formation of a complex between magnesium ions and the pyridoxal 5-phosphate-glutamate moiety .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced techniques like solid-phase synthesis and on-column refolding can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Sedalipid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered chemical properties .
Scientific Research Applications
Sedalipid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on lipid metabolism and its potential role in managing hypercholesterolemia.
Medicine: Investigated for its potential benefits in reducing cardiovascular risk factors and managing lipid levels in patients with hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals and other products that require hypolipidemic agents
Mechanism of Action
Sedalipid exerts its effects by targeting specific molecular pathways involved in lipid metabolism. The compound interacts with enzymes and receptors that regulate lipid levels in the blood. Its mechanism of action involves the inhibition of lipid synthesis and the promotion of lipid breakdown, leading to reduced lipid levels in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used to manage type 2 diabetes and obesity.
Rybelsus: An oral version of semaglutide used for glycemic control in type 2 diabetes.
Trulicity: Another glucagon-like peptide-1 receptor agonist used for similar purposes.
Uniqueness of Sedalipid
This compound is unique in its combination of magnesium, pyridoxal 5-phosphate, and glutamate, which provides distinct hypolipidemic properties. Unlike other compounds that primarily target glucose metabolism, this compound specifically targets lipid metabolism, making it a valuable agent in managing hypercholesterolemia and other lipid-related disorders .
Properties
CAS No. |
104625-95-8 |
---|---|
Molecular Formula |
C13H19MgN2O10P+2 |
Molecular Weight |
418.58 g/mol |
IUPAC Name |
magnesium;(2S)-2-aminopentanedioic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P.C5H9NO4.Mg/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8;/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H,7,8)(H,9,10);/q;;+2/t;3-;/m.0./s1 |
InChI Key |
XGAJCKLDSUCMIQ-RJXKWAGSSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)[C@@H](C(=O)O)N.[Mg+2] |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)C(C(=O)O)N.[Mg+2] |
Origin of Product |
United States |
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